molecular formula C8H7ClI2 B14224608 1-Chloro-4-(2,2-diiodoethyl)benzene CAS No. 823180-33-2

1-Chloro-4-(2,2-diiodoethyl)benzene

Katalognummer: B14224608
CAS-Nummer: 823180-33-2
Molekulargewicht: 392.40 g/mol
InChI-Schlüssel: AXTBKISFHKXJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(2,2-diiodoethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a 2,2-diiodoethyl group

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(2,2-diiodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Chloro-4-(2,2-dibromoethyl)benzene
  • 1-Chloro-4-(2,2-difluoroethyl)benzene
  • 1-Chloro-4-(2,2-dichloroethyl)benzene

These compounds share similar structures but differ in the halogen atoms present, which can significantly affect their chemical properties and reactivity

Eigenschaften

CAS-Nummer

823180-33-2

Molekularformel

C8H7ClI2

Molekulargewicht

392.40 g/mol

IUPAC-Name

1-chloro-4-(2,2-diiodoethyl)benzene

InChI

InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2

InChI-Schlüssel

AXTBKISFHKXJFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(I)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.